molecular formula C11H17N3O B2895824 (2-(Azepan-1-yl)pyrimidin-4-yl)methanol CAS No. 1342749-01-2

(2-(Azepan-1-yl)pyrimidin-4-yl)methanol

Cat. No.: B2895824
CAS No.: 1342749-01-2
M. Wt: 207.277
InChI Key: MTXRAINJYJJZFR-UHFFFAOYSA-N
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Description

(2-(Azepan-1-yl)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound features a pyrimidine ring substituted with an azepane group and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with azepane under controlled conditions. One common method includes the nucleophilic substitution of a halogenated pyrimidine with azepane, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-(Azepan-1-yl)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Azepan-1-yl)pyrimidin-4-yl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

[2-(azepan-1-yl)pyrimidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-9-10-5-6-12-11(13-10)14-7-3-1-2-4-8-14/h5-6,15H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXRAINJYJJZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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